molecular formula C12H10N6O2S2 B11050640 4-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide

4-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide

Cat. No.: B11050640
M. Wt: 334.4 g/mol
InChI Key: ZBGRIXNTSDZSAK-UHFFFAOYSA-N
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Description

4-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrazine ring, the triazole ring, and the sulfonamide group One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step often involves the sulfonation of the benzene ring to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The pyrazine and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE is unique due to the presence of the benzenesulfonamide group, which can enhance its solubility and binding affinity. This makes it a valuable scaffold for drug design and other applications .

Properties

Molecular Formula

C12H10N6O2S2

Molecular Weight

334.4 g/mol

IUPAC Name

4-(3-pyrazin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C12H10N6O2S2/c13-22(19,20)9-3-1-8(2-4-9)18-11(16-17-12(18)21)10-7-14-5-6-15-10/h1-7H,(H,17,21)(H2,13,19,20)

InChI Key

ZBGRIXNTSDZSAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NNC2=S)C3=NC=CN=C3)S(=O)(=O)N

Origin of Product

United States

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